molecular formula C12H18N2O2 B1309054 2-(2-Morpholin-4-ylethoxy)aniline CAS No. 64039-56-1

2-(2-Morpholin-4-ylethoxy)aniline

Cat. No. B1309054
CAS RN: 64039-56-1
M. Wt: 222.28 g/mol
InChI Key: NJDILKXBXBBAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of morpholines has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular formula of “2-(2-Morpholin-4-ylethoxy)aniline” is C12H18N2O2 . The molecular weight is 222.28 . The SMILES string representation is Nc1ccc(OCCN2CCOCC2)cc1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Morpholin-4-ylethoxy)aniline” include a molecular weight of 222.28 , a density of 1.129g/cm3 , a boiling point of 379.6ºC at 760 mmHg , and a flash point of 183.4ºC .

Scientific Research Applications

Src Kinase Inhibition for Cancer Therapy

One of the prominent applications of morpholine derivatives, including structures similar to 2-(2-Morpholin-4-ylethoxy)aniline, is their role in inhibiting Src kinase activity. This inhibition is crucial for cancer treatment strategies as Src kinase is involved in the progression of various cancers. Boschelli et al. (2001) optimized the structure of these compounds to enhance Src kinase inhibition, leading to significant effects on Src-mediated cell proliferation and potential in tumor growth inhibition in xenograft models Boschelli et al., 2001.

Antimicrobial Activity

Morpholine derivatives have also been noted for their antimicrobial properties. The synthesis and evaluation of novel derivatives have demonstrated significant activity against various bacterial and fungal strains, highlighting their potential in addressing antimicrobial resistance. A study by Subhash and Bhaskar (2020) on N-{(E)-[2-(Morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives showcased their antimicrobial efficacy, reinforcing the versatility of these compounds in medicinal chemistry Subhash & Bhaskar, 2020.

Photodynamic Therapy for Cancer

Phthalocyanines substituted with 2-(2-morpholin-4-ylethoxy) groups have emerged as potent agents for photodynamic therapy (PDT), a treatment modality for cancer. These compounds, when activated by light, produce singlet oxygen, leading to cell death in cancer cells. Research by Barut et al. (2016) highlighted the synthesis of water-soluble derivatives that showed high binding affinities to DNA, significant photocleavage activities, and effective inhibition of topoisomerase I, suggesting their suitability as anticancer agents Barut et al., 2016.

Safety And Hazards

When handling “2-(2-Morpholin-4-ylethoxy)aniline”, personal protective equipment should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided . In case of skin contact, wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDILKXBXBBAKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424483
Record name 2-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Morpholin-4-ylethoxy)aniline

CAS RN

64039-56-1
Record name 2-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.